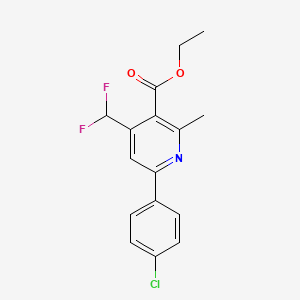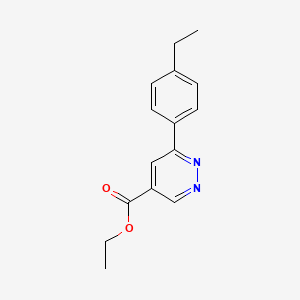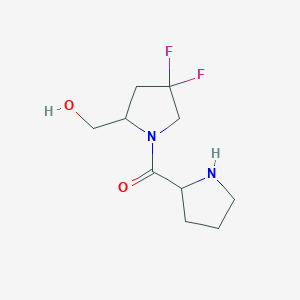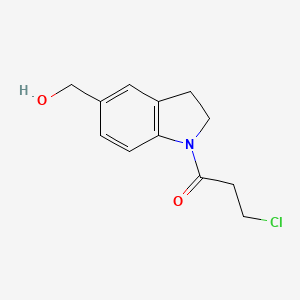
5-(2-Fluorophenyl)oxazole-2-carbonitrile
Descripción general
Descripción
5-(2-Fluorophenyl)oxazole-2-carbonitrile is a chemical compound with the molecular formula C10H5FN2O and a molecular weight of 188.16 g/mol. It is a derivative of oxazole, a heterocyclic compound that consists of a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 5-(2-Fluorophenyl)oxazole-2-carbonitrile can be inferred from its molecular formula, C10H5FN2O. It contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom. Attached to this ring is a 2-fluorophenyl group and a carbonitrile group .
Aplicaciones Científicas De Investigación
Anticancer Potential
Synthesis and Anticancer Evaluation of Oxazole Derivatives A study led by Kachaeva et al. (2018) synthesized a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, evaluating their anticancer properties against 60 cancer cell lines. The compounds showed promising growth inhibitory and cytostatic activities, particularly against leukemia, renal, and breast cancer cell lines, suggesting a potential role in developing new anticancer drugs (Kachaeva et al., 2018).
Fluorescent Probes in Biological Research
Development of Fluorescent Solvatochromic Dyes Research by Diwu et al. (1997) introduced 2,5-diphenyloxazoles with specific substituents, serving as fluorescent solvatochromic dyes. These compounds exhibit strong, solvent-dependent fluorescence, ideal for creating highly sensitive fluorescent molecular probes. Such probes can be utilized to study various biological processes and events, highlighting the versatility of oxazole derivatives in biological research (Diwu et al., 1997).
Chemical Properties and Reactions
Synthesis and Reactivity of Oxazole Derivatives Chumachenko et al. (2014) reported on synthesizing 5-alkylamino-1,3-oxazole-4-carbonitriles, exploring the reactivity of these compounds with various reagents. The study provides insights into the chemical properties and potential applications of these derivatives in further synthetic endeavors (Chumachenko et al., 2014).
Progesterone Receptor Modulators
Design and Synthesis of Progesterone Receptor Modulators A study by Fensome et al. (2008) explored 3,3-dialkyl-5-aryloxindole derivatives as progesterone receptor modulators, highlighting the structural changes affecting the compounds' agonist or antagonist properties. These findings have implications in female healthcare, including contraception and treatment for various conditions (Fensome et al., 2008).
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWBLGIZKCTUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)oxazole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)







